molecular formula C35H48O2 B14491260 2,2'-(Phenylmethylene)bis(4,6-di-tert-butylphenol) CAS No. 64000-78-8

2,2'-(Phenylmethylene)bis(4,6-di-tert-butylphenol)

Cat. No.: B14491260
CAS No.: 64000-78-8
M. Wt: 500.8 g/mol
InChI Key: ROKOECFNTZMAGR-UHFFFAOYSA-N
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Description

2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) is an organic compound with the molecular formula C25H36O2. It is a phenolic antioxidant widely used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the phenolic hydroxyl groups react with formaldehyde to form the methylene bridge .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant activity of 2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups to free radicals, thereby neutralizing them. This prevents the free radicals from initiating oxidative chain reactions that can degrade polymers and other materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) is unique due to its specific structural configuration, which provides enhanced stability and antioxidant properties compared to other similar compounds. Its methylene bridge and tert-butyl groups contribute to its effectiveness in preventing oxidative degradation .

Properties

CAS No.

64000-78-8

Molecular Formula

C35H48O2

Molecular Weight

500.8 g/mol

IUPAC Name

2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)-phenylmethyl]phenol

InChI

InChI=1S/C35H48O2/c1-32(2,3)23-18-25(30(36)27(20-23)34(7,8)9)29(22-16-14-13-15-17-22)26-19-24(33(4,5)6)21-28(31(26)37)35(10,11)12/h13-21,29,36-37H,1-12H3

InChI Key

ROKOECFNTZMAGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=CC=C2)C3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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